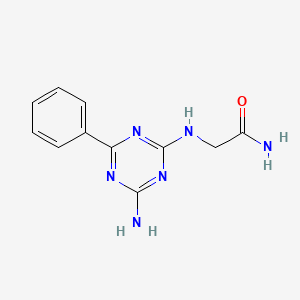
2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide is a compound belonging to the class of 1,3,5-triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound features a triazine ring substituted with an amino group, a phenyl group, and an acetamide group, making it a versatile molecule for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide typically involves the following steps:
Starting Material: The synthesis begins with cyanuric chloride, a common precursor for triazine derivatives.
Nucleophilic Substitution: Cyanuric chloride undergoes nucleophilic substitution with aniline to introduce the phenyl group at the 6-position of the triazine ring.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4-position.
Acetamide Formation: Finally, the compound is reacted with glycine or an acetamide derivative to form the acetamide group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups back to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, and other nucleophiles.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted triazines depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: It is used in the synthesis of polymers and resins with enhanced thermal and chemical stability.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it useful in the development of antibacterial and antifungal agents.
Pharmaceuticals: It serves as a building block for the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry:
Agriculture: The compound is used in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Dyes and Pigments: It is employed in the production of dyes and pigments with high stability and colorfastness.
Mécanisme D'action
The mechanism of action of 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, which is particularly useful in anticancer applications.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
2-Amino-4,6-diphenyl-1,3,5-triazine: Similar structure but lacks the acetamide group.
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the acetamide group and has an additional amino group.
2,4,6-Triamino-1,3,5-triazine (Melamine): Lacks the phenyl and acetamide groups.
Uniqueness:
Functional Groups: The presence of both amino and acetamide groups in 2-((4-Amino-6-phenyl-1,3,5-triazin-2-yl)amino)acetamide provides unique reactivity and binding properties.
Versatility: The compound’s structure allows for diverse chemical modifications, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
61452-87-7 |
|---|---|
Formule moléculaire |
C11H12N6O |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-[(4-amino-6-phenyl-1,3,5-triazin-2-yl)amino]acetamide |
InChI |
InChI=1S/C11H12N6O/c12-8(18)6-14-11-16-9(15-10(13)17-11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,18)(H3,13,14,15,16,17) |
Clé InChI |
LYRSFEYLHQZPFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)
![2h-Benzo[c]pyrano[2,3-f]cinnoline-2,5(7h)-dione](/img/structure/B13130902.png)

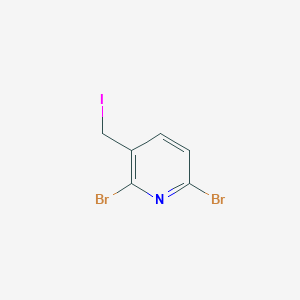
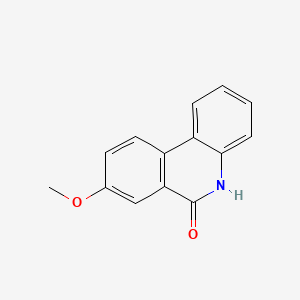
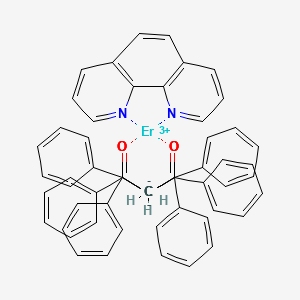
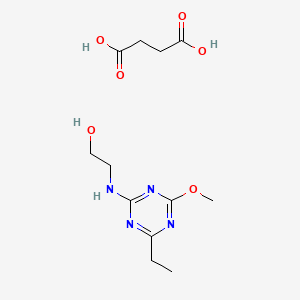
![6-Chloro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13130944.png)
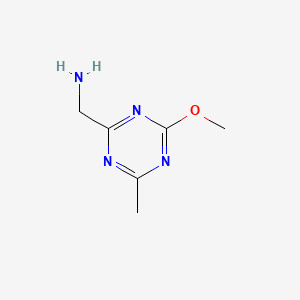
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
